molecular formula C20H19NO2 B5006914 1-methyl-4-(1-piperidinyl)anthra-9,10-quinone

1-methyl-4-(1-piperidinyl)anthra-9,10-quinone

Cat. No.: B5006914
M. Wt: 305.4 g/mol
InChI Key: MXHGKXSSOCSTKL-UHFFFAOYSA-N
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Description

Anthraquinones are a class of aromatic organic compounds, of which “1-methyl-4-(1-piperidinyl)anthra-9,10-quinone” is a derivative . They are used in various therapeutic applications and form the core of various anticancer agents .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, anthraquinones can be synthesized through several methods such as the oxidation of anthracene, Friedel-Crafts reaction of benzene and phthalic anhydride, and the Diels-Alder reaction of naphthoquinone and butadiene .

Mechanism of Action

While the specific mechanism of action for “1-methyl-4-(1-piperidinyl)anthra-9,10-quinone” is not available, most anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .

Properties

IUPAC Name

1-methyl-4-piperidin-1-ylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-13-9-10-16(21-11-5-2-6-12-21)18-17(13)19(22)14-7-3-4-8-15(14)20(18)23/h3-4,7-10H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHGKXSSOCSTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)N3CCCCC3)C(=O)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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